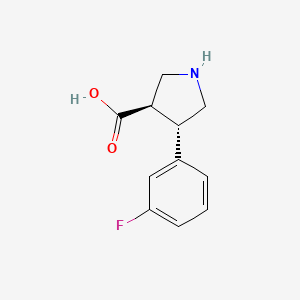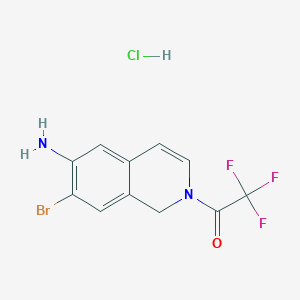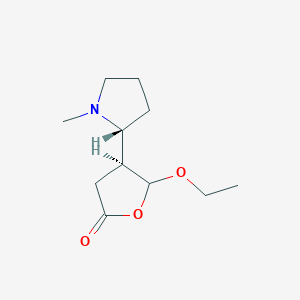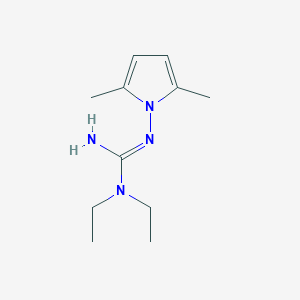
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,1-diethylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,1-diethylguanidine is a synthetic organic compound characterized by the presence of a pyrrole ring substituted with dimethyl groups and a diethylguanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,1-diethylguanidine typically involves the reaction of 2,5-dimethylpyrrole with diethylcyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as bismuth nitrate pentahydrate, and under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
2,5-Dimethylpyrrole+DiethylcyanamideCatalystthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,1-diethylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring or guanidine moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions often conducted under reflux or at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction may produce pyrrolidine derivatives.
Scientific Research Applications
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,1-diethylguanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,1-diethylguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine: Similar structure but with a pyridine ring instead of a guanidine moiety.
2,5-Dimethylpyrrole: The parent compound, lacking the diethylguanidine group.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: A derivative with additional functional groups.
Uniqueness
3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,1-diethylguanidine is unique due to the presence of both the pyrrole ring and the diethylguanidine moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-1,1-diethylguanidine |
InChI |
InChI=1S/C11H20N4/c1-5-14(6-2)11(12)13-15-9(3)7-8-10(15)4/h7-8H,5-6H2,1-4H3,(H2,12,13) |
InChI Key |
HWPDMVAHXRWBPG-UHFFFAOYSA-N |
Isomeric SMILES |
CCN(CC)/C(=N/N1C(=CC=C1C)C)/N |
Canonical SMILES |
CCN(CC)C(=NN1C(=CC=C1C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



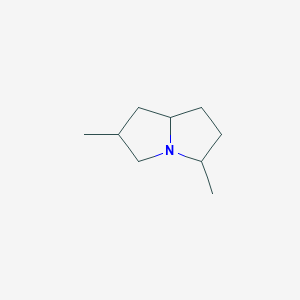
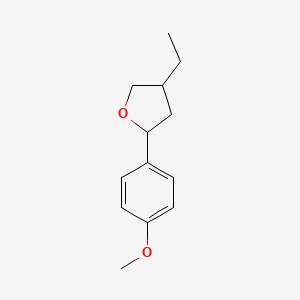

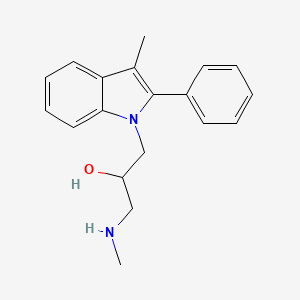
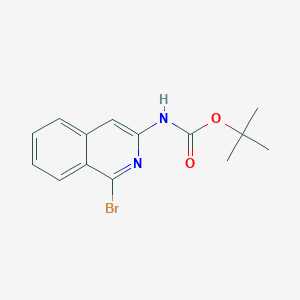
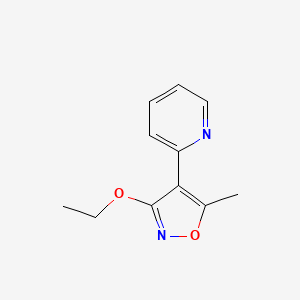

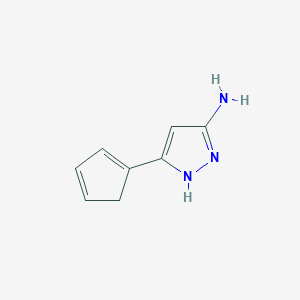
![(1S,5R,8AS)-1-ethyl-3-oxohexahydro-1H-oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B15206755.png)
